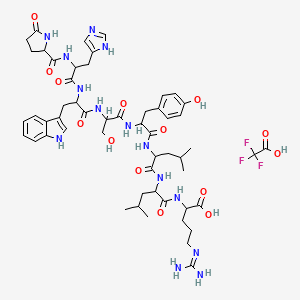

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFAは、複数のアミノ酸で構成された複雑なペプチド化合物です。この化合物は、潜在的な治療用途とさまざまな生化学的プロセスにおける役割のために注目を集めています。

準備方法

合成経路と反応条件

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFAの合成は、特定の順序でアミノ酸を逐次的に加えることから始まります。このプロセスでは、通常、固相ペプチド合成(SPPS)技術が用いられます。この技術は、ペプチド鎖を段階的に構築することを可能にします。反応条件には、望ましくない副反応を防ぐための保護基の使用と、ペプチド結合の形成を促進するためのカップリング試薬の使用が含まれることが多いです。

工業生産方法

この化合物の工業生産には、大規模なSPPSまたは液相ペプチド合成(LPPS)が用いられる場合があります。これらの方法は、高収率と高純度を実現するために最適化されており、多くの場合、自動合成機と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が採用されています。

化学反応の分析

反応の種類

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFAは、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、トリプトファンやチロシンなどの特定のアミノ酸残基で発生し、酸化誘導体の形成につながります。

還元: 還元反応は、ペプチド内のジスルフィド結合を標的にすることができ、これらの結合の切断をもたらします。

置換: ペプチド内にあるアミノ酸残基は、特定の化学反応を通じて他のアミノ酸に置換することができます。

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素や過酸が含まれます。反応条件には、通常、穏やかな温度と制御されたpHレベルが含まれます。

還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤は、穏やかな条件下で一般的に使用されます。

置換: 置換反応には、多くの場合、選択性と効率を確保するために、特定の触媒と保護基を使用する必要があります。

生成される主な生成物

これらの反応から生成される主な生成物は、関与する特定のアミノ酸残基によって異なります。たとえば、トリプトファンの酸化は、N-ホルミルキヌレニンの形成につながる可能性があり、ジスルフィド結合の還元は、遊離チオール基の形成をもたらします。

科学研究への応用

This compoundは、幅広い科学研究の用途があります。

化学: ペプチド合成と反応の研究のためのモデル化合物として使用されます。

生物学: この化合物は、タンパク質-タンパク質相互作用や酵素-基質特異性の研究に用いられます。

医学: さまざまな病気の薬剤候補など、潜在的な治療用途があります。

産業: この化合物は、ペプチドベースの材料の開発や、分析技術の標準として使用されます。

科学的研究の応用

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the development of peptide-based materials and as a standard in analytical techniques.

作用機序

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFAの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。このペプチドは、これらの標的の活性部位またはアロステリック部位に結合することで、これらの標的の活性を調節することができ、その機能の変化につながります。関与する経路には、シグナル伝達経路、代謝経路、および調節経路が含まれる可能性があります。

類似化合物の比較

This compoundは、以下のものなどの他の類似のペプチド化合物と比較することができます。

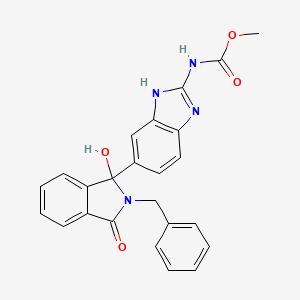

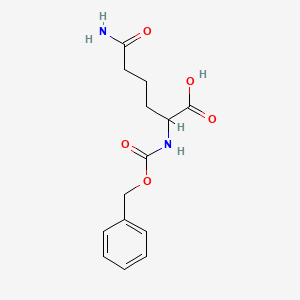

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2.CH3CO2H: この化合物は、同様の構造を持っていますが、追加のアミノ酸と異なる末端基が含まれています。

ナファレリン: 異なるアミノ酸配列と治療用途を持つゴナドトロピン放出ホルモンアゴニストです。

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OHのユニークな性質は、

類似化合物との比較

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA can be compared with other similar peptide compounds, such as:

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2.CH3CO2H: This compound has a similar structure but includes additional amino acids and a different terminal group.

Nafarelin: A gonadotropin-releasing hormone agonist with a different amino acid sequence and therapeutic application.

The uniqueness of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH

特性

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLMAVOVSHAXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H73F3N14O14 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)

![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)

![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)